1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
Overview
Description
1-Chloro-3-(2-hydroxyethoxy)propan-2-ol is a useful research compound. Its molecular formula is C5H11ClO3 and its molecular weight is 154.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental and Chemical Stability Analysis
Studies on the environmental and chemical stability of compounds similar to 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol reveal their behavior under different conditions. For instance, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds suggests significant insights into their stability and reaction mechanisms under specific environmental conditions. This research is critical for understanding the degradation and transformation processes of chemical compounds in the environment, particularly those involving chlorinated organic molecules (T. Yokoyama, 2015).
Antimicrobial and Preservative Applications
The antimicrobial properties of related compounds have been extensively studied, highlighting their potential as preservatives in various applications. Chlorogenic acid, for example, possesses antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. These properties are valuable for the food industry in its search for natural molecules for food preservation, indicating a potential area of application for this compound if similar antimicrobial properties are observed (Jesús Santana-Gálvez, L. Cisneros-Zevallos, D. A. Jacobo-Velázquez, 2017).
Environmental Persistence and Toxicity Concerns
Research into the occurrence, fate, and behavior of chlorinated compounds in aquatic environments provides valuable information on the environmental impact of chemicals like this compound. Understanding the persistence, toxicity, and degradation pathways of these compounds is crucial for assessing their environmental safety and developing strategies for their removal or safe use in various applications (G. Bedoux, B. Roig, O. Thomas, V. Dupont, B. Bot, 2012).
Potential for Biodegradable Polymer Applications
Chitosan, a biopolymer with antimicrobial potential, showcases the interest in developing biodegradable polymers with enhanced properties. The unique chemical structure of chitosan, characterized by its high charge density and reactive groups, opens up possibilities for synthesizing new compounds or modifying existing ones like this compound for specific applications. Research into the antimicrobial and biodegradable properties of chitosan highlights the growing interest in environmentally friendly materials for various industrial and medical applications (D. Raafat, H. Sahl, 2009).
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that this compound can participate in various chemical reactions due to the presence of a chloro group and two hydroxy groups .
Biochemical Pathways
It’s known that this compound can be used as an intermediate in the synthesis of various pharmaceuticals, potentially affecting multiple biochemical pathways depending on the final product .
Pharmacokinetics
The compound’s molecular weight (15459 g/mol) and its physical properties such as boiling point (2941ºC at 760mmHg) and density (1244g/cm3) suggest that it may have certain bioavailability .
Result of Action
As an intermediate in the synthesis of various pharmaceuticals, the effects of this compound would largely depend on the final product .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol. For instance, the synthesis of this compound involves increasing the temperature to 60-80°C .
Properties
IUPAC Name |
1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBFLXZFUXWPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(CCl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36496-12-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36496-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60939746 | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18371-74-9 | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18371-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018371749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(2-hydroxyethoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FP3I203R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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